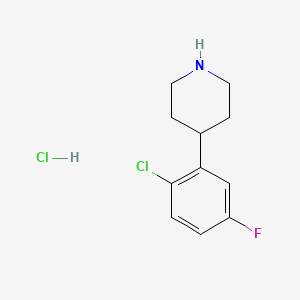
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride
Cat. No. B2660380
Key on ui cas rn:
1821329-21-8
M. Wt: 250.14
InChI Key: GNMLNGRZKTVDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434727B2
Procedure details


A mixture of 4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (16, 0.310 g, 1.31 mmol) PtO2 (0.085 g, 0.37 mmol), and HOAc (71 μL, 1.31 mmol) in EtOAc (12 mL) stirred at ambient temperature for 18 under an atmosphere of H2 (1 atm). The reaction mixture was diluted with EtOAc (50 mL) and CH3OH (5 mL) and filtered over Celite and the filtrate was concentrated under reduced pressure and dissolved in CH2Cl2 (5 mL). To this solution was added HCl (2.0 N solution in Et2O, 2.0 mL) and the mixture stirred at ambient temperature for 5 min. The resulting suspension was diluted with Et2O (20 mL) and the solids collected by filtration to give 4-(2-chloro-5 fluorophenyl)piperidine hydrochloride (17) as an off-white solid (215 mg, 48%): 1H NMR (300 MHz, DMSO-d6) δ 8.93-8.20 (m, 2H), 7.58-7.48 (m, 1H), 7.22-7.12 (m, 1H), 7.11-7.01 (m, 1H), 3.43-3.30 (m, 2H), 3.29-3.16 (m, 1H), 3.14-2.89 (m, 2H), 2.01-1.68 (m, 4H); ESI MS m/z 214 [M+H]+.
Name
4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
0.31 g
Type
reactant
Reaction Step One






Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6](C(F)(F)F)=[C:7]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)[CH:8]=1.CC(O)=O>CCOC(C)=O.CO.O=[Pt]=O>[ClH:1].[Cl:1][C:6]1[CH:5]=[CH:4][C:3]([F:2])=[CH:8][C:7]=1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
|
|
Quantity
|
0.31 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=CC(=C(C1)C=1CCNCC1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
71 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0.085 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature for 18 under an atmosphere of H2 (1 atm)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in CH2Cl2 (5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution was added HCl (2.0 N solution in Et2O, 2.0 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at ambient temperature for 5 min
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was diluted with Et2O (20 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)F)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 mg | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 131.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
